(-)-Bis[(S)-1-phenylethyl]amine
Overview
Description
(-)-Bis[(S)-1-phenylethyl]amine is a type of amine, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Another common method for the synthesis of primary amines is called the Gabriel amine synthesis .Molecular Structure Analysis
The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .Chemical Reactions Analysis
Amines undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
Amines with fewer than five carbon atoms are generally water-soluble . Primary and secondary amines form hydrogen bonds and are highly associated, resulting in higher boiling points than alkanes of similar molecular weight .Scientific Research Applications
Asymmetric Synthesis
"(-)-Bis[(S)-1-phenylethyl]amine" is utilized in the asymmetric synthesis of β-amino acids, playing a crucial role in creating chiral derivatives. For instance, a microwave-irradiated condensation reaction involving α-phenylethylamine leads to the formation of (R,R)-bis[α-phenylethyl]amine, which significantly reduces reaction times compared to conventional heating. This process involves several steps, including treatment with acryloyl chloride, 1,4-addition reactions, and hydrogenolysis, to ultimately produce biologically relevant α-substituted-β-amino acids like (S)-α-benzyl-β-alanine (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).
Synthesis of Amine Derivatives
The compound is also involved in the synthesis of various amine derivatives. An example is its use in creating diastereoselective bis(α-methylbenzyl)amines. This synthesis process leverages chiral imines and oxazolidines derived from (R)-phenylglycinol with organometallic reagents (Higashiyama, Inoue, Yamauchi, & Takahashi, 1995).
Photophysical Properties
The compound plays a role in studying the photophysical properties of various materials. For instance, its derivatives are used in the synthesis of donor- and acceptor-substituted perylene-3,4:9,10-bis(dicarboximide)s. These materials exhibit properties such as reversible molecular reductions and oxidations, and have applications in understanding ultrafast charge separation and recombination processes (An et al., 2009).
Biomedical Applications
In the biomedical field, bis(amine)s, a category including "this compound," are used in the synthesis of Poly(amido-amine)s (PAAs). These polymers have diverse biomedical applications, such as in heavy-metal-ion complexation, heparin neutralization, and as non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).
Catalysis in Synthesis Processes
The compound is involved in catalysis processes too. For example, derivatives of "this compound" are used to catalyze the synthesis of peptide thioesters or peptide ligation from bis(2-sulfanylethyl)amido (SEA) peptides (Cargoët et al., 2018).
Material Science
In material science, the compound is used in the synthesis of novel polyimides and other polymer materials. These materials find applications in areas like electronic and automotive industries due to their desirable properties like high thermal stability and mechanical strength (Zhang, Li, Wang, & Zhang, 2008).
Mechanism of Action
Target of Action
Similar compounds such as phenethylamines are known to interact with various receptors in the body, including monoamine oxidase (mao) and other neurotransmitter systems . These targets play crucial roles in regulating physiological processes such as mood, attention, and responses to stress and reward.
Mode of Action
It’s known that phenethylamines and related compounds can act as mao inhibitors . MAO inhibitors decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium. They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This interaction with its targets can lead to various changes in the body, potentially contributing to the compound’s effects.
Biochemical Pathways
Similar compounds such as polyamines are known to be involved in various biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .
Pharmacokinetics
Methamphetamine has a mean elimination half-life of approximately 10 hours, with considerable inter-individual variability in pharmacokinetics . Significant amounts of the drug (37-45% of the nominal dose) are excreted in urine as methamphetamine and lesser amounts (7% of the nominal molar dose) as amphetamine .
Result of Action
Similar compounds such as mao inhibitors have been shown to have anti-inflammatory effects . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of MAO inhibitors .
Action Environment
Studies on similar compounds such as transaminase from the cold-adapted bacterium psychrobacter cryohalolentis show that the enzyme is active at 0–50 °c and retains up to 10% of the maximum activity at 0 °c . This suggests that temperature can significantly influence the activity of certain compounds.
Safety and Hazards
Future Directions
The future directions of amines research could involve their use in energy storage systems. For instance, rechargeable lithium batteries and beyond, such as Li-S and Li-air batteries, represent possible next-generation batteries for electrical vehicles . The development of the next generation of batteries will play a vital role in future use of electrical energy .
Properties
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426403 | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56210-72-1, 21003-56-5 | |
Record name | Bis[(S)-1-phenylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56210-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-methylbenzyl)amine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(alpha-methylbenzyl)amine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056210721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53L8SW1PN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D97T2Y7WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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